molecular formula C11H13Cl2NO B10900776 N-(2,4-dichlorophenyl)-3-methylbutanamide

N-(2,4-dichlorophenyl)-3-methylbutanamide

Cat. No.: B10900776
M. Wt: 246.13 g/mol
InChI Key: WBAZPEMANJEIEG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-methylbutanamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-methylbutanamide typically involves the reaction of 2,4-dichloroaniline with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-methylbutanamide

InChI

InChI=1S/C11H13Cl2NO/c1-7(2)5-11(15)14-10-4-3-8(12)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15)

InChI Key

WBAZPEMANJEIEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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